Lipophilicity: Difluoromethyl vs. Methyl
Replacement of a methyl group with a difluoromethyl group at the C-2 position of the indole ring reduces lipophilicity. Computational analysis of indole derivatives predicts a significant decrease in logP when a methyl group is replaced by a difluoromethyl group [1]. This reduction in lipophilicity is advantageous for improving aqueous solubility and reducing non-specific binding, while the difluoromethyl group retains the ability to act as a hydrogen bond donor [2].
| Evidence Dimension | Lipophilicity (logP) |
|---|---|
| Target Compound Data | Predicted logP reduction vs. methyl analog |
| Comparator Or Baseline | 2-Methyl-4-methoxy-1H-indole (predicted) |
| Quantified Difference | Difluoromethyl group exhibits a lipophilicity reduction similar to that of a fluoromethyl group compared to a methyl group [1]. |
| Conditions | Computational prediction based on indole scaffold data |
Why This Matters
Lower lipophilicity can lead to improved aqueous solubility and reduced off-target binding, critical for optimizing lead compounds in drug discovery.
- [1] Huchet, Q. A., Kuhn, B., Wagner, B., Fischer, H., Kansy, M., Zimmerli, D., Carreira, E. M., & Müller, K. (2013). On the polarity of partially fluorinated methyl groups. Journal of Fluorine Chemistry, 152, 119-128. View Source
- [2] Zafrani, Y., Yeffet, D., Sod-Moriah, G., Berliner, A., Amir, D., Marciano, D., Gershonov, E., & Saphier, S. (2017). Difluoromethyl Bioisostere: Examining the “Lipophilic Hydrogen Bond Donor” Concept. Journal of Medicinal Chemistry, 60(2), 797-804. View Source
